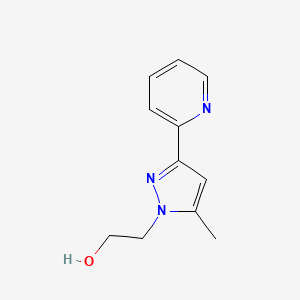
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol
説明
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a useful research compound. Its molecular formula is C11H13N3O and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Pyridinyl)-5-methyl-1H-pyrazole-1-ethanol is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-pyridinecarboxaldehyde with 5-methyl-1H-pyrazole under acidic or basic conditions. The resulting product can be purified through recrystallization techniques.
Biological Activity Overview
Research indicates that derivatives of pyrazoles, including this compound, exhibit a broad spectrum of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antimicrobial Properties : Studies have demonstrated that pyrazole compounds possess antibacterial and antifungal activities. They have been tested against various pathogens, showing effectiveness comparable to standard antibiotics .
- Anti-inflammatory Effects : Some pyrazole derivatives are noted for their ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Anticancer Studies
A study evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, against different cancer cell lines. The findings indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of control compounds .
Antimicrobial Activity
In antimicrobial assays, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. For example:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Mechanistic Insights
The biological mechanisms underlying the activities of pyrazole derivatives are multifaceted:
- Apoptosis Induction : Many studies suggest that these compounds trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and monoamine oxidases (MAO) .
- Molecular Docking Studies : Computational studies indicate that these compounds can effectively bind to target proteins involved in tumorigenesis and microbial resistance, providing insights into their potential as drug candidates .
特性
IUPAC Name |
2-(5-methyl-3-pyridin-2-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9-8-11(13-14(9)6-7-15)10-4-2-3-5-12-10/h2-5,8,15H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHPHBNSPYUCBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCO)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















